1-(3-Bromophenyl)-2,2-difluoropropan-1-one
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Overview
Description
1-(3-Bromophenyl)-2,2-difluoropropan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and two fluorine atoms attached to a propanone group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2,2-difluoropropan-1-one typically involves the reaction of 3-bromobenzaldehyde with difluoromethyl ketone under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2,2-difluoropropan-1-one undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium amide or thiourea.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Electrophilic Aromatic Substitution: Products like 3-bromo-4-nitrophenyl-2,2-difluoropropan-1-one.
Nucleophilic Substitution: Products like 3-aminophenyl-2,2-difluoropropan-1-one.
Reduction: Products like 1-(3-bromophenyl)-2,2-difluoropropanol.
Scientific Research Applications
1-(3-Bromophenyl)-2,2-difluoropropan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-2,2-difluoropropan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-2,2-difluoropropanol: Similar structure but with an alcohol group instead of a ketone.
1-(3-Bromophenyl)-2,2-difluoroethanone: Similar structure but with one less carbon atom in the chain.
1-(3-Bromophenyl)-2,2-difluoropropane: Similar structure but fully saturated without the carbonyl group.
Uniqueness
1-(3-Bromophenyl)-2,2-difluoropropan-1-one is unique due to its combination of a bromine-substituted phenyl ring and a difluoromethyl ketone group. This unique structure imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoropropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-9(11,12)8(13)6-3-2-4-7(10)5-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWXEMHOUIOQQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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